2-(3-Bromofuran-2-yl)propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7BrO3 |
|---|---|
Molecular Weight |
219.03 g/mol |
IUPAC Name |
2-(3-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c1-4(7(9)10)6-5(8)2-3-11-6/h2-4H,1H3,(H,9,10) |
InChI Key |
UCVIYEKXZSDVPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CO1)Br)C(=O)O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 3 Bromofuran 2 Yl Propanoic Acid
Reactivity of the Furan (B31954) Ring: Electrophilic and Nucleophilic Pathways
The furan ring in 2-(3-bromofuran-2-yl)propanoic acid is an electron-rich aromatic system, yet its reactivity is significantly modulated by the presence of the bromine atom and the propanoic acid group.
The bromine atom at the C3 position of the furan ring is a potential site for nucleophilic substitution. nih.gov Such reactions typically proceed through an intermediate, and the feasibility of the substitution is dependent on the nature of the nucleophile and the reaction conditions. While direct nucleophilic aromatic substitution on an electron-rich ring like furan can be challenging, it can be facilitated by the use of strong nucleophiles or through metal-catalyzed cross-coupling reactions.
3-Bromofuran (B129083) itself is a versatile intermediate for the synthesis of various 3-substituted furans. wikipedia.org For instance, it can undergo reactions with organolithium reagents followed by treatment with an electrophile. wikipedia.org Similarly, palladium-catalyzed coupling reactions, such as Suzuki, Stille, or Heck couplings, are common methods for forming new carbon-carbon or carbon-heteroatom bonds at the site of the bromine atom. These reactions offer a pathway to a diverse range of derivatives of this compound.
Table 1: Plausible Nucleophilic Substitution Reactions
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Expected Product |
|---|---|---|---|
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 2-(3-Aryl-furan-2-yl)propanoic acid |
| Heck Coupling | Alkene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 2-(3-Vinyl-furan-2-yl)propanoic acid |
| Buchwald-Hartwig Amination | Amine | Pd catalyst, ligand (e.g., BINAP) | 2-(3-Amino-furan-2-yl)propanoic acid |
The substituents on the furan ring, namely the bromine atom and the propanoic acid side chain, exert significant electronic effects that influence the ring's reactivity. The bromine atom is an electron-withdrawing group through induction but can also donate electron density through resonance. The propanoic acid group at the C2 position is also electron-withdrawing.
These substituent effects can be quantitatively assessed through computational methods like Density Functional Theory (DFT), which can provide insights into the electron distribution and the preferred sites for electrophilic or nucleophilic attack. For instance, in related furan derivatives, DFT studies have been used to understand the charge distribution in protonated forms, which act as reactive electrophilic species. mdpi.comnih.gov The presence of these electron-withdrawing groups generally deactivates the furan ring towards electrophilic substitution compared to unsubstituted furan. However, they also direct incoming electrophiles to specific positions on the ring.
Transformations of the Propanoic Acid Side Chain
The propanoic acid side chain offers a rich platform for chemical modifications, primarily involving the carboxylic acid group and the alpha-carbon.
The carboxylic acid functionality of this compound can readily undergo esterification and amidation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The rate and yield of the reaction are influenced by factors such as the structure of the alcohol, the reaction temperature, and the molar ratio of the reactants. researchgate.netresearchgate.net
Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. This transformation often requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride or by using coupling agents. A possible pathway for amidation involves the formation of a mixed carbonic carboxylic anhydride (B1165640) intermediate. researchgate.net
Table 2: Representative Esterification and Amidation Reactions
| Reaction | Reagent | Conditions | Product |
|---|---|---|---|
| Esterification | Ethanol | H₂SO₄ (catalyst), heat | Ethyl 2-(3-bromofuran-2-yl)propanoate |
| Amidation | Ammonia | Coupling agent (e.g., DCC) | 2-(3-Bromofuran-2-yl)propanamide |
The alpha-carbon of the propanoic acid side chain is another reactive site. The hydrogen atom attached to this carbon is acidic and can be removed by a strong base to form an enolate. libretexts.org This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, such as alkylation with alkyl halides. youtube.comyoutube.com
Halogenation at the alpha-carbon can also be achieved under acidic conditions, proceeding through an enol intermediate. libretexts.org This reaction can be a stepping stone for further synthetic transformations.
When the alpha-carbon is a stereocenter, controlling the stereochemical outcome of these reactions becomes crucial. Substrate control, where the existing stereochemistry in the molecule directs the stereochemistry of the new center, is one strategy. youtube.com Another approach is the use of chiral auxiliaries, which are temporarily attached to the molecule to guide the reaction's stereochemistry and are subsequently removed. youtube.com The reduction of related systems has shown that the choice of reducing agent can also influence the stereochemical outcome. nih.gov
Computational and Spectroscopic Approaches to Reaction Mechanisms
Modern analytical and computational techniques are invaluable for elucidating the mechanisms of the reactions involving this compound. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry are routinely used to characterize reactants, intermediates, and products.
Computational chemistry, particularly DFT, plays a significant role in understanding reaction pathways. mdpi.comnih.gov For instance, DFT calculations can be used to model the structures of transition states and intermediates, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. Such studies have been instrumental in understanding the hydroarylation of similar furan-containing compounds, where O,C-diprotonated forms were identified as key reactive electrophilic intermediates. mdpi.comnih.govnih.gov
Density Functional Theory (DFT) Studies of Reaction Intermediates and Transition States
Density Functional Theory (DFT) has emerged as a powerful computational method to explore the potential energy surfaces of chemical reactions, providing detailed information about the structures and energies of reactants, products, intermediates, and transition states. docbrown.info For a molecule like this compound, DFT calculations can predict its reactivity in various transformations, such as cycloadditions, electrophilic substitutions, and metal-catalyzed cross-coupling reactions.
Computational studies on related furan systems have demonstrated that substituents significantly influence the reactivity of the furan ring. rsc.orgdaneshyari.com For instance, the presence of electron-donating or electron-withdrawing groups can alter the activation barriers and regioselectivity of reactions like the Diels-Alder cycloaddition. rsc.orgresearchgate.net In the case of this compound, the bromine atom at the 3-position and the propanoic acid group at the 2-position are expected to modulate the electron density of the furan ring, thereby influencing its reactivity as a diene or a nucleophile.
A key aspect of mechanistic studies using DFT is the location of transition state structures, which represent the energy maxima along a reaction coordinate. researchgate.netgithub.ioq-chem.com The calculated activation energy (the energy difference between the transition state and the reactants) provides a quantitative measure of the reaction's feasibility. For example, in a hypothetical reaction, such as a Suzuki-Miyaura cross-coupling at the C-Br bond, DFT could be employed to model the energies of the oxidative addition, transmetalation, and reductive elimination steps.
Below is a representative data table showcasing hypothetical DFT-calculated relative free energies for intermediates and transition states in a plausible reaction pathway, such as an electrophilic addition to the furan ring. The calculations would typically be performed at a specific level of theory (e.g., B3LYP/6-311+G(d,p)) and include solvent effects. researchgate.net
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Electrophile | 0.0 |
| TS1 | Transition state for electrophilic attack at C5 | +18.5 |
| Intermediate 1 | Sigma complex from attack at C5 | +5.2 |
| TS2 | Transition state for deprotonation | +10.1 |
| Product | 5-Substituted-2-(3-bromofuran-2-yl)propanoic acid | -12.3 |
This table is illustrative and presents hypothetical data for a representative reaction to demonstrate the application of DFT calculations. Actual values would be derived from specific computational studies.
By analyzing the computed energies, researchers can determine the rate-determining step of the reaction and predict the most likely reaction pathway. pku.edu.cn Furthermore, analysis of the molecular orbitals (HOMO-LUMO) can provide insights into the electronic nature of the reactivity. github.io
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable experimental technique for the structural characterization of molecules and for monitoring the progress of chemical reactions in real-time. For this compound, ¹H and ¹³C NMR would provide the foundational data for its structural confirmation.
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the unambiguous assignment of each atom in the molecule. docbrown.infochemicalbook.com In mechanistic studies, NMR can be used to detect the formation of transient intermediates. For instance, in superacidic media, furan derivatives can undergo protonation to form carbocationic intermediates, which can be observed and characterized by low-temperature NMR. mdpi.comnih.gov
The table below presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on known data for similar furan and propanoic acid derivatives. mdpi.combmrb.io
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Furan H-4 | ~6.4 - 6.6 | ~110 - 112 |
| Furan H-5 | ~7.4 - 7.6 | ~142 - 144 |
| Propanoic CH | ~3.8 - 4.0 | ~40 - 42 |
| Propanoic CH₃ | ~1.5 - 1.7 | ~18 - 20 |
| Furan C-2 | - | ~150 - 152 |
| Furan C-3 | - | ~100 - 102 |
| Carboxyl COOH | ~10 - 12 | ~175 - 178 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Beyond simple structural identification, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) can establish connectivity between protons and carbons, which is crucial for confirming the structure of reaction products or intermediates. Furthermore, kinetic studies using NMR can be performed by monitoring the change in concentration of reactants and products over time, allowing for the determination of reaction rates and orders. Isotope labeling studies, in conjunction with NMR, can also provide definitive evidence for proposed reaction mechanisms.
Future Directions and Advanced Research Perspectives for 2 3 Bromofuran 2 Yl Propanoic Acid
Development of Novel and Efficient Synthetic Routes
The synthesis of furan (B31954) derivatives is a well-established area of organic chemistry, yet the pursuit of more efficient, sustainable, and scalable methods continues. studysmarter.co.uk For 2-(3-Bromofuran-2-yl)propanoic acid, future synthetic strategies could focus on improving yield, reducing step count, and utilizing greener reagents.
One promising approach involves the hydroarylation of furan-based propenoic acids. Research has demonstrated that 3-aryl-3-(furan-2-yl)propenoic acid derivatives can be synthesized through the reaction of 3-(furan-2-yl)propenoic acids with arenes under superelectrophilic activation using triflic acid (TfOH). mdpi.comresearchgate.netnih.gov Adapting this methodology could provide a direct route to the propanoic acid sidechain.
Another avenue involves the direct carboxylation of precursor molecules. For instance, a one-step method has been developed to prepare furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide as the electrophile under strongly basic conditions. arkat-usa.org Investigating similar regioselective carboxylation or alkylation reactions on a 3-bromofuran (B129083) scaffold could yield a more direct synthesis. A known method for creating the closely related 3-bromofuran-2-carboxylic acid involves the oxidation of 3-bromofuran-2-carbaldehyde (B86034). chemicalbook.com This acid could then serve as a key intermediate for elaboration into the target propanoic acid derivative.
Future research could explore the following synthetic improvements:
Catalytic C-H Activation: Direct C-H functionalization of the furan ring would be a highly atom-economical approach to introduce the propanoic acid moiety, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, potentially improving yields and safety, especially for exothermic bromination or acid-catalyzed reactions. pharmafeatures.com
Biocatalysis: Employing enzymes to carry out specific steps, such as stereoselective reduction or oxidation, could offer a green and highly specific synthetic tool.
Table 1: Comparison of Potential Synthetic Strategies
| Strategy | Potential Advantages | Key Challenges |
|---|---|---|
| Superelectrophilic Activation | High reactivity, potential for direct arylation/alkylation. mdpi.comresearchgate.net | Requires strong superacids (e.g., TfOH), potential for side reactions. researchgate.net |
| Direct Carboxylation/Alkylation | Atom economical, utilizes simple building blocks like CO2. arkat-usa.org | Achieving high regioselectivity on the substituted furan ring. arkat-usa.org |
| C-H Functionalization | Reduces synthetic steps, high atom economy. | Catalyst development, controlling selectivity at the desired position. |
| Flow Chemistry | Enhanced safety, improved scalability, precise process control. pharmafeatures.com | Initial setup costs, optimization of flow parameters. |
Exploration of Undiscovered Biological Targets and Pathways
Given this precedent, this compound and its analogues are prime candidates for broad-spectrum biological screening. The specific substitution pattern—a bromine atom and a propanoic acid side chain—offers unique electronic and steric properties that could modulate binding to various biological targets.
Future research should focus on screening this compound against a diverse panel of targets:
Antimicrobial Targets: Derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.netnih.gov The subject compound should be evaluated against these and other clinically relevant pathogens, including drug-resistant strains.
Anticancer Pathways: Furan derivatives have been investigated as anticancer agents that target various mechanisms. rsc.orgnih.gov Some act as tubulin polymerization inhibitors, while others suppress cancer cell progression through pathways like TGF-β1. nih.govnih.gov Initial screening against cancer cell lines such as MCF-7 (breast cancer) could reveal antiproliferative activity. nih.gov Subsequent studies could then aim to identify the specific molecular target, which could range from kinases to metabolic enzymes.
Enzyme Inhibition/Activation: Benzofuran (B130515) derivatives are known to act as inhibitors or activators of various enzymes, including tyrosinase, aromatase, and kinases. bohrium.com The carboxylic acid moiety of this compound makes it a potential candidate for interacting with the active sites of enzymes like cyclooxygenases (anti-inflammatory) or proteases.
Neurological Targets: Due to their ability to cross cellular membranes, some furan derivatives have been explored for activity against neurodegenerative disorders. nih.gov Screening against targets relevant to Alzheimer's or Parkinson's disease could be a long-term research goal.
Application of Advanced Analytical and Imaging Techniques in Biological Systems
Understanding the mechanism of action of a bioactive compound requires sophisticated analytical and imaging tools to observe its behavior in complex biological environments. nih.gov For this compound, a combination of techniques will be essential to elucidate its pharmacokinetics, target engagement, and downstream effects.
Standard analytical methods such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are fundamental for characterization and purity assessment. algoreducation.compsu.edu For biological studies, more advanced applications are necessary.
Fluorescence Imaging: While the parent compound is not intrinsically fluorescent, it can be derivatized to create fluorescent probes. By attaching a fluorophore, its uptake, distribution, and localization within cells and even whole organisms can be visualized in real-time using fluorescence microscopy. nih.govresearchgate.net This technique has been successfully used with other furan derivatives to selectively image cancer cells and tumors. nih.govresearchgate.net
Mass Spectrometry Imaging (MSI): This powerful technique allows for the label-free visualization of the spatial distribution of the compound and its metabolites in tissue sections. MSI could be used to determine if this compound preferentially accumulates in specific organs or tumor tissues.
Affinity-Based Target Identification: To discover its biological targets, techniques like chemical proteomics can be employed. This could involve creating a derivative of the compound that can be immobilized on a solid support to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.
In-cell NMR: For studying interactions at atomic resolution within a living cell, in-cell NMR spectroscopy could be utilized. This would provide precise information on how the compound binds to its target protein in its native environment.
Integration of Artificial Intelligence and Machine Learning in Compound Optimization
Generative Models for Analogue Design: AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can be trained on large chemical databases to generate novel molecular structures. pharmafeatures.com These models could design a virtual library of thousands of analogues of the target compound, exploring a vast chemical space to identify molecules with potentially improved potency, selectivity, or pharmacokinetic properties. mdpi.com
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using ML algorithms to predict the biological activity and physicochemical properties of the newly designed analogues. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing a smaller, more promising set of compounds for actual synthesis and testing, thereby saving significant time and resources. preprints.org
Synthesis Pathway Optimization: AI can predict the outcomes of chemical reactions and even suggest optimal synthetic routes. researchgate.net Platforms like IBM's RXN for Chemistry use deep learning to perform retrosynthetic analysis, potentially discovering more efficient or cost-effective ways to synthesize the target compound and its derivatives. researchgate.net
Process Optimization: In chemical manufacturing, AI can optimize reaction conditions such as temperature, pressure, and catalyst choice in real-time to maximize yield and minimize waste, a key component of Industry 4.0. pharmafeatures.comchemcopilot.com
Table 2: AI/ML Applications in Compound Development
| AI/ML Technique | Application | Potential Impact |
|---|---|---|
| Generative Models (GANs, VAEs) | Design of novel analogues. pharmafeatures.com | Rapid exploration of chemical space for improved properties. |
| QSAR/Predictive Models | In silico screening for activity and toxicity. mdpi.comnih.gov | Reduces the number of compounds needing physical synthesis and testing. |
| Retrosynthesis Algorithms | Planning and optimization of synthetic routes. researchgate.net | Accelerates synthesis planning and identifies cost-effective pathways. |
| Reinforcement Learning | Real-time optimization of reaction conditions. chemcopilot.com | Improves manufacturing efficiency, yield, and sustainability. |
Potential Role in Advanced Materials Science and Functional Polymers
The furan ring is a bio-based platform chemical that is increasingly used in the development of sustainable and functional polymers. researchgate.net Furan-based polymers have been explored for applications ranging from thermosets and food packaging to advanced biomedical materials and organic electronics. digitellinc.comrsc.orgrsc.org The structure of this compound, possessing both a polymerizable furan ring and a reactive carboxylic acid group, makes it a highly attractive monomer for materials science.
Functional Polyesters and Polyamides: The carboxylic acid group can readily undergo condensation polymerization with diols or diamines to create novel polyesters and polyamides. The furan rings incorporated into the polymer backbone can impart specific thermal and mechanical properties. rsc.org
Diels-Alder Chemistry for Reversible Crosslinking: The furan moiety can participate in reversible Diels-Alder reactions with maleimides. utoronto.ca This allows for the creation of self-healing materials or thermosets that can be reprocessed. The polymer chains could be cross-linked upon heating and the cross-links broken upon further heating, allowing the material to be reshaped and repaired.
Grafting and Functionalization: The bromine atom on the furan ring serves as a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki or Sonogashira coupling). This would allow for the precise grafting of other functional molecules onto the polymer backbone, tailoring the material's properties for specific applications, such as targeted drug delivery vehicles or sensors. utoronto.ca
Conducting Polymers: Conjugated polymers based on furan have been synthesized and show promise as organic semiconducting materials for applications like organic photovoltaics (OPVs). rsc.orgnih.gov The specific electronic properties imparted by the bromo- and propanoic acid substituents could be explored for tuning the bandgap of such materials. rsc.org
The future of this compound in materials science lies in its potential as a multifunctional, bio-based building block for the creation of high-performance polymers with tailored properties for a wide range of advanced applications.
Q & A
Q. What are the optimal synthetic routes for 2-(3-Bromofuran-2-yl)propanoic acid?
Methodological Answer: Synthesis can involve bromination of furan derivatives followed by coupling with propanoic acid precursors. For example:
- Step 1: Bromination of 3-furoic acid using N-bromosuccinimide (NBS) under controlled conditions to yield 3-bromofuran derivatives .
- Step 2: Suzuki-Miyaura coupling with boronic acid-functionalized propanoic esters (e.g., using phenylboronic acids as in ) to introduce the propanoic acid moiety .
- Step 3: Hydrolysis of the ester group under acidic or basic conditions to yield the final carboxylic acid (similar to methods in ) .
Key Considerations: Monitor reaction intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC (≥95% purity as per ) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
Q. How is the acidity (pKa) of this compound determined experimentally?
Methodological Answer:
- Potentiometric Titration: Dissolve the compound in a water-organic solvent mixture (e.g., 50% ethanol) and titrate with standardized NaOH. Use a pH meter to plot the titration curve and identify the inflection point (pKa ~3.5–4.5, inferred from similar propanoic acids in ) .
- UV-Vis Spectroscopy: Measure pH-dependent absorbance changes at λ ~210–230 nm (carboxylic acid π→π* transitions). Compare with reference data for brominated aromatic acids .
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound be resolved?
Methodological Answer:
- X-ray Crystallography: Obtain single crystals (e.g., via slow evaporation in ethanol/water) and compare bond lengths/angles with published structures (e.g., monoclinic crystal system in : a = 9.737 Å, β = 90.98°) .
- DFT Calculations: Optimize the molecular geometry using software like Gaussian and simulate NMR/IR spectra. Compare with experimental data to identify discrepancies (e.g., ’s computed topological polar surface area) .
Q. How does the bromine substituent influence reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Electrophilicity Enhancement: Bromine’s electron-withdrawing effect activates the furan ring for nucleophilic attack. For example:
- SNAr Reactions: React with amines (e.g., aniline) in polar aprotic solvents (DMF, 80°C) to replace bromine. Monitor kinetics via LC-MS .
- Competitive Pathways: Compare reactivity with non-brominated analogs (e.g., ’s methoxy-substituted propanoic acid) to quantify bromine’s impact .
Q. How to design an asymmetric synthesis strategy for the compound’s chiral derivatives?
Methodological Answer:
- Chiral Catalysis: Use palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) to induce enantioselectivity (similar to ’s phenylalanine derivatives) .
- Chiral Resolution: Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol mobile phases. Validate purity using circular dichroism (CD) spectroscopy .
Q. How to model the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina with the crystal structure () to predict binding modes to cyclooxygenase (COX) or other targets .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Compare with ibuprofen derivatives () to evaluate potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
